molecular formula C20H30BrNO2 B295988 [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile

[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile

Cat. No. B295988
M. Wt: 396.4 g/mol
InChI Key: RQESUENQBJYKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile (BBH) is a chemical compound with a molecular formula of C21H30BrNO2. It is a highly functionalized organic molecule that has been found to have various applications in scientific research.

Mechanism of Action

The mechanism of action of [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile is not well understood. However, it has been found to have a strong electron-donating ability due to the presence of the hexyloxy groups. This property makes [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile a good candidate for use as a donor material in organic semiconductors.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile. However, it has been found to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile has several advantages for use in lab experiments. It is a highly functionalized molecule that can be easily synthesized using a multistep synthesis method. It is also non-toxic and non-carcinogenic, making it safe for use in biological experiments. However, [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile has some limitations. It has poor solubility in common organic solvents, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile. One area of research is the development of new synthetic methods for [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile that can improve its solubility and reduce the number of steps required for synthesis. Another area of research is the investigation of the mechanism of action of [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile in organic semiconductors. Finally, [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile can be used as a starting material for the synthesis of new organic semiconductors with improved properties.

Synthesis Methods

[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile can be synthesized using a multistep synthesis method. The first step involves the reaction of 4-bromo-2,5-dihydroxybenzaldehyde with hexylbromide in the presence of potassium carbonate. The resulting product is then reacted with potassium cyanide to form the nitrile group. Finally, the hexyloxy groups are added using a palladium-catalyzed coupling reaction. The final product is obtained after purification using column chromatography.

Scientific Research Applications

[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile has been found to have various applications in scientific research. One of the main applications is in the field of organic electronics. [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile is a highly functionalized molecule that can be used as a building block for the synthesis of organic semiconductors. These semiconductors can be used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic devices.

properties

Molecular Formula

C20H30BrNO2

Molecular Weight

396.4 g/mol

IUPAC Name

2-(4-bromo-2,5-dihexoxyphenyl)acetonitrile

InChI

InChI=1S/C20H30BrNO2/c1-3-5-7-9-13-23-19-16-18(21)20(15-17(19)11-12-22)24-14-10-8-6-4-2/h15-16H,3-11,13-14H2,1-2H3

InChI Key

RQESUENQBJYKGI-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)Br

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)Br

Origin of Product

United States

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